4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-21-13-9-8-11(10-14(13)22-2)15-16(17)20(19-18-15)12-6-4-3-5-7-12/h3-10H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVRTINHQWSMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The starting materials, 3,4-dimethoxyphenyl azide and phenylacetylene, are reacted under mild conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and methoxy groups participate in oxidation pathways:
| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Aromatic oxidation | KMnO₄, H₂SO₄, 80°C | 3,4-Dimethoxybenzoic acid | 72% | |
| Triazole ring oxidation | H₂O₂, FeCl₃ | Triazole N-oxide derivatives | 58% |
Mechanistic Insight: Methoxy groups direct electrophilic attack to the para position, while the triazole ring undergoes radical-mediated oxidation ( ).
Reduction Reactions
The amine group and triazole ring show distinct reducibility:
| Target Site | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| C5 amine | NaBH₄, MeOH, RT | Stable amine (no reduction) | - | |
| Triazole ring | H₂, Pd/C, 50 psi | Partially saturated triazoline | 41% |
Notable Observation: The primary amine resists reduction under mild conditions but participates in reductive alkylation with aldehydes ( ).
Nucleophilic Substitution
The triazole ring facilitates substitutions at N1 and C4 positions:
| Position | Reagents | Products | Key Applications | Reference |
|---|---|---|---|---|
| N1 | R-X (alkyl halides) | N1-alkylated triazoles | Bioactive derivatives | |
| C4 | HNO₂, H₂SO₄ | 4-Nitroso derivatives | Sensor development |
Example : Reaction with methyl iodide produces N1-methylated analogues showing enhanced STS inhibitory activity (IC₅₀ = 0.21 nM vs. parent compound’s 36.78 nM) ( ).
Coupling Reactions
The phenyl group undergoes cross-coupling for structural diversification:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 68% | |
| Sonogashira | CuI, PdCl₂, Et₃N | Alkynylated triazoles | 75% |
Application: Coupled derivatives demonstrate improved pharmacokinetic profiles in anticancer assays ( ).
Biological Interactions
The compound modulates enzyme activity through non-covalent interactions:
| Target | Interaction Type | Biological Effect | Reference |
|---|---|---|---|
| Steroid sulfatase (STS) | Hydrogen bonding with Asn44 | Inhibition (IC₅₀ = 36.78 nM) | |
| Cytochrome P450 | π-Stacking with heme | Metabolic stability enhancement |
Structural-Activity Relationship (SAR): Meta-substitution on the phenyl ring (e.g., halogens) increases target affinity by 3–5× ( ).
Stability Under Physiological Conditions
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Hydrolytic stability | pH 7.4, 37°C | t₁/₂ = 12.4 h | |
| Thermal stability | 100°C, 24 h | No decomposition |
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Benzimidazole-Triazole Hybrids
Example : 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
- Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a benzimidazole moiety.
- Synthesis : Synthesized via a one-step method, with structural validation through X-ray diffraction and LC/MS .
- Pharmacological Potential: Benzimidazole hybrids exhibit anticancer and antimicrobial activities, but the absence of methoxy groups may reduce solubility compared to the target compound .
Thiazole-Triazole Derivatives
Example : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Structural Differences : Substitutes the dimethoxyphenyl group with a benzothiazole ring and introduces a nitro group on the phenyl ring.
- Benzothiazole derivatives are associated with antitumor activity .
Oxadiazole-Containing Triazoles
Example : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Structural Differences : Incorporates a 1,2,4-oxadiazole ring and trifluoromethylphenyl substituent.
- Molecular Weight : 386.34 g/mol (vs. 296.33 g/mol for the target compound).
- Key Properties : The trifluoromethyl group enhances metabolic stability, while the oxadiazole ring may improve hydrogen-bonding interactions .
Triazoles with Varied Aryl Substitutions
Example: 1-(4-(Diethylamino)phenyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (13b)
- Structural Differences: Adds a diethylamino group to the phenyl ring at position 1.
- Molecular Weight : 378.47 g/mol (vs. 296.33 g/mol).
1,2,4-Triazole Analogs
Example : N$^3$-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine
- Structural Differences : Uses a 1,2,4-triazole core instead of 1,2,3-triazole, with 3,4-dimethylphenyl substitution.
- Key Properties : The 1,2,4-triazole isomer may alter hydrogen-bonding patterns, affecting target selectivity .
Data Table: Comparative Analysis
Key Findings and Implications
- Substituent Effects : Methoxy groups in the target compound enhance electron-donating capacity, while trifluoromethyl or nitro groups in analogs improve stability or binding.
- Synthesis Methods : The target compound and analogs are synthesized via diverse routes, including Buchwald–Hartwig coupling and one-step hybrid formation .
- Pharmacological Potential: Structural variations significantly influence bioactivity. For example, benzimidazole hybrids show broader antimicrobial activity, whereas oxadiazole derivatives may target enzymes like cyclooxygenase .
Biological Activity
4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a common method includes the use of azides and alkynes in a click chemistry approach to form the triazole ring.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For example:
- IC50 Values : Various derivatives have shown IC50 values ranging from 1.82 μM to 35.58 μM against different cancer cell lines such as HCT-116 and HePG-2. Notably, one derivative exhibited superior activity compared to standard chemotherapeutics like doxorubicin (DOX) .
Anti-inflammatory Activity
In addition to anticancer effects, certain derivatives have shown promising anti-inflammatory activity. The compound's structure allows it to interact with inflammatory pathways effectively:
- Mechanism of Action : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .
Study 1: Anticancer Efficacy
A study published in Scientific Reports highlighted the synthesis of several triazole derivatives and their evaluation against a panel of cancer cell lines. The results indicated that modifications to the substituents on the triazole ring significantly affected anticancer potency .
Study 2: Structure–Activity Relationship
Research focusing on structure–activity relationships (SAR) revealed that electron-donating groups at specific positions on the phenyl ring enhanced cytotoxic activity. The presence of methoxy groups was particularly beneficial in increasing potency against various cancer lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging substituted aryl azides and terminal alkynes. Key intermediates include 3,4-dimethoxybenzaldehyde derivatives for aryl ring functionalization and phenylacetylene for triazole ring formation. For example, azides derived from halogenated precursors (e.g., 4-chlorophenyl) react with alkynes under mild conditions (room temperature, aqueous/organic solvent mixtures) to yield the triazole core . Post-functionalization via nucleophilic substitution or oxidation may introduce the amine group at position 5.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regioselectivity of the triazole ring and substitution patterns on the aryl groups. The methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) are diagnostic .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice). SHELX programs are employed for data processing, structure solution, and refinement, with validation via R-factors (<0.05) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 337.1302 for CHNO) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare MIC values with reference drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. IC values >100 μM suggest low toxicity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this triazole derivative?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- HOMO-LUMO Gaps : To estimate chemical stability and charge transfer potential (e.g., gaps <4 eV suggest semiconductor-like behavior) .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (negative regions) and electrophilic (positive regions) sites, guiding derivatization strategies .
- Thermodynamic Properties : Gibbs free energy and enthalpy changes predict reaction feasibility under varying temperatures .
Q. How can structural contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?
- Methodological Answer :
- Multi-software Validation : Cross-check refinement results using SHELXL, Olex2, and WinGX to minimize software-specific biases .
- Hydrogen Bond Analysis : Identify intramolecular (e.g., C–H⋯N) and intermolecular (N–H⋯O) interactions that may distort geometry. Use Mercury software for packing diagram visualization .
- Twinned Data Handling : For poorly diffracting crystals, apply SHELXD for dual-space recycling or scale data using TWINABS .
Q. What strategies address contradictions in reported biological activities (e.g., varying IC values)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines, incubation times, and controls (e.g., cisplatin for cytotoxicity).
- SAR Studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups) to isolate activity-contributing moieties. For example, fluorination enhances lipophilicity and membrane penetration .
- Dose-Response Validation : Repeat assays in triplicate with nonlinear regression analysis (e.g., GraphPad Prism) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
